REACTION_SMILES
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[CH3:14][Si:15]([C:16]#[N:17])([CH3:18])[CH3:19].[CH3:1][C:2]#[N:3].[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[F:4][C:5]([c:6]1[cH:7][cH:8][n:9][cH:10][cH:11]1)([F:12])[F:13]>>[C:2](#[N:3])[c:8]1[cH:7][c:6]([C:5]([F:4])([F:12])[F:13])[cH:11][cH:10][n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccncc1
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Name
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Type
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product
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Smiles
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N#Cc1cc(C(F)(F)F)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |